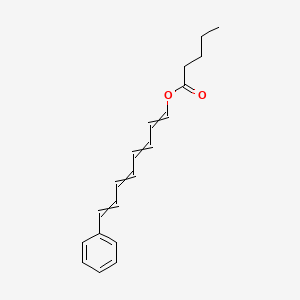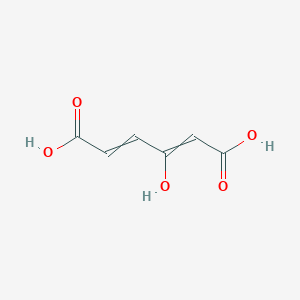
3-Hydroxyhexa-2,4-dienedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyhexa-2,4-dienedioic acid is an organic compound with the molecular formula C6H6O5. It is a hexadienedioic acid derivative, characterized by the presence of hydroxyl and carboxyl functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxyhexa-2,4-dienedioic acid can be synthesized through various methods. One common approach involves the directed Heck-decarboxylate coupling reaction, which utilizes dienedioic acid as a building block. This method is known for its broad substrate scope, good functional group tolerance, and the ability to introduce different moieties to both sides of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxyhexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds and carboxyl groups can be reduced under appropriate conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides and alcohols are typical reagents for esterification reactions.
Major Products Formed
Oxidation: Formation of keto acids or aldehydes.
Reduction: Formation of diols or alcohols.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyhexa-2,4-dienedioic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyenes and other complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Hydroxyhexa-2,4-dienedioic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The compound’s ability to undergo directed Heck-decarboxylate coupling highlights its potential in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-cis,cis-muconic acid: Another hexadienedioic acid derivative with similar structural features.
2,4-Hexadienedioic acid: Lacks the hydroxyl group present in 3-Hydroxyhexa-2,4-dienedioic acid.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
113516-58-8 |
|---|---|
Molekularformel |
C6H6O5 |
Molekulargewicht |
158.11 g/mol |
IUPAC-Name |
3-hydroxyhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H6O5/c7-4(3-6(10)11)1-2-5(8)9/h1-3,7H,(H,8,9)(H,10,11) |
InChI-Schlüssel |
DLKZGMNZEDNHKO-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CC(=O)O)C(=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


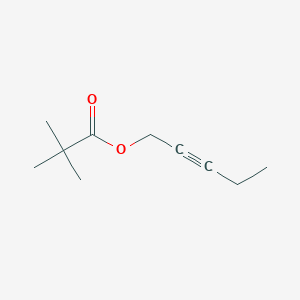

![2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14294742.png)
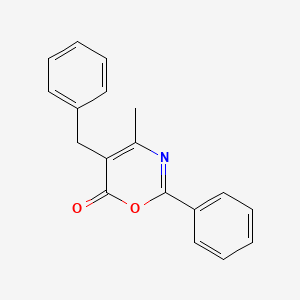
![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)
![1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14294775.png)
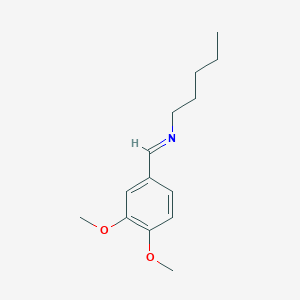
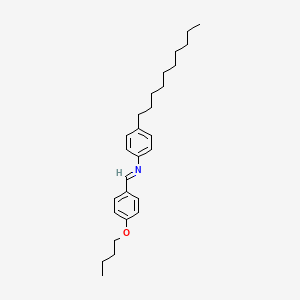
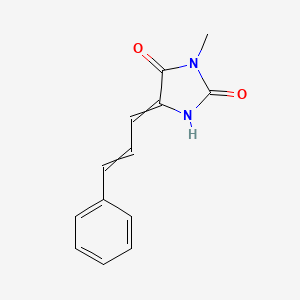

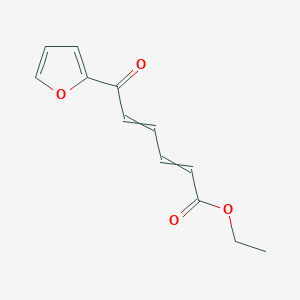
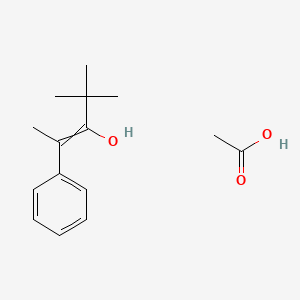
![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]benzamide](/img/structure/B14294813.png)
